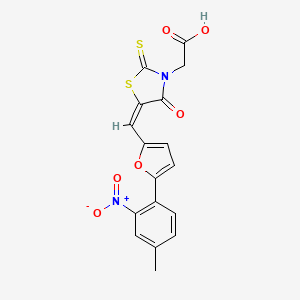

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

The compound (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a thiazolidinone derivative featuring a furan ring substituted with a 4-methyl-2-nitrophenyl group and an acetic acid side chain. Thiazolidinones are heterocyclic compounds with a five-membered ring containing nitrogen and sulfur, widely studied for their antimicrobial, antiviral, and anti-inflammatory properties.

Properties

IUPAC Name |

2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S2/c1-9-2-4-11(12(6-9)19(23)24)13-5-3-10(25-13)7-14-16(22)18(8-15(20)21)17(26)27-14/h2-7H,8H2,1H3,(H,20,21)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEZPZHLFSAVQD-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and antidiabetic properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone core substituted with a furan moiety and a nitrophenyl group. The synthesis typically involves the condensation of appropriate aldehydes with rhodanine derivatives, followed by acetic acid modification. The presence of electron-donating groups significantly influences the biological activity of these compounds.

Anticancer Activity

Numerous studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds bearing the 4-methyl substituent have shown potent cytotoxic effects against various human cancer cell lines, including leukemia and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HL-60 | 3.45 |

| 5f | A549 | 5.31 |

| 5g | MDA-MB-231 | 6.42 |

Studies indicate that modifications at the C-terminal position enhance cytotoxicity, with specific groups leading to improved selectivity against cancer cells while sparing normal cells .

Antibacterial Activity

The compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism includes disruption of bacterial cell membranes and inhibition of vital metabolic pathways. A study reported that several synthesized derivatives demonstrated varying degrees of antibacterial activity, with some compounds showing effectiveness comparable to standard antibiotics .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Pseudomonas aeruginosa | Weak |

Aldose Reductase Inhibition

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has been evaluated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The compound exhibited submicromolar IC50 values, indicating strong inhibitory potential . Molecular docking studies suggest key interactions within the enzyme's active site that contribute to its efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity and selectivity towards cancer cells. Substituents at various positions on the furan and thiazolidinone rings can modulate biological activity significantly. For example, compounds with methoxy or nitro groups displayed improved activity compared to their unsubstituted counterparts .

Case Studies

- Anticancer Efficacy : In a study involving human leukemia cell lines, specific derivatives were shown to induce apoptosis through caspase activation and DNA fragmentation assays. Compound 5e was particularly effective, leading to significant reductions in cell viability .

- Antibacterial Testing : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications in the side chains could enhance antibacterial potency without increasing toxicity .

Scientific Research Applications

Anticancer Applications

The compound's structural similarity to known anticancer agents positions it as a candidate for cancer treatment. Research indicates that derivatives of thiazolidinones, including those with the rhodanine core, exhibit significant cytotoxic activity against various cancer cell lines.

Case Studies:

- A study highlighted the effectiveness of thiazolidinone derivatives against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The compounds demonstrated IC50 values ranging from 24.5 to 28.6 μM, indicating promising inhibitory effects on tumor growth .

- Further modifications to the pharmacophore of these compounds have been suggested to enhance their anticancer efficacy, particularly against aggressive cancer types like prostate and gastric cancers .

Antimicrobial Activity

The compound also exhibits potential as an antimicrobial agent. Thiazolidinone derivatives have been evaluated for their antibacterial and antifungal properties.

Findings:

- In a comparative study, certain thiazolidinone derivatives were found to outperform traditional antibiotics like ampicillin against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The compounds showed significantly higher antibacterial potency .

- Additionally, antifungal activities were noted, with some derivatives exhibiting up to 52-fold increased efficacy compared to established antifungal agents like ketoconazole .

Anti-inflammatory Properties

Emerging research suggests that compounds similar to (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid may possess anti-inflammatory properties.

Case Studies:

- A related compound demonstrated efficacy in reducing leukocyte recruitment during acute inflammatory responses in animal models. This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive immune responses .

Summary Table of Applications

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazolidinone derivatives with substituents on the furan and phenyl rings. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

*Calculated molecular formula and weight based on structural analysis.

Key Differences and Implications

Substituent Effects: The 4-methyl-2-nitrophenyl group in the target compound introduces steric and electronic effects distinct from the 4-nitrophenyl group in CAS 289499-47-3. The acetic acid side chain in the target compound contrasts with the propanamide group in CAS 613225-38-0. The carboxylic acid moiety may improve aqueous solubility and enable salt formation, a critical factor in drug formulation .

Docking studies suggest interaction with HIV integrase, akin to raltegravir, a clinically approved inhibitor . While the target compound’s activity remains unstudied in the provided evidence, structural similarities imply possible antiviral mechanisms.

Physicochemical Properties :

- The density and acid dissociation constant (pKa) of CAS 613225-38-0 (1.48 g/cm³ and pKa ~12.96) reflect moderate hydrophobicity and basicity. The target compound’s acetic acid group (pKa ~4.7) would introduce acidity, altering ionization states under physiological conditions .

Research Findings and Trends

- Anti-HIV Activity: Thiazolidinones with nitroaryl substituents (e.g., piroxicam analogs) show promise as HIV integrase inhibitors. The target compound’s nitro and methyl groups may optimize binding to the integrase active site, while the acetic acid could enhance solubility for improved bioavailability .

- SAR Insights :

- Nitro Position : Para-nitro (CAS 289499-47-4) vs. ortho-nitro (target compound) substitution may affect electron distribution and steric interactions with target proteins.

- Side Chain Diversity : Propanamide (CAS 613225-38-0) and acetic acid substituents demonstrate how side-chain modifications can tailor solubility and target affinity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a substituted furan derivative with a thiazolidinone precursor. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction efficiency .

- Catalysts : Bases such as sodium hydride or potassium carbonate facilitate cyclization and isomer control .

- Temperature control : Reflux conditions (e.g., 80–100°C) or microwave-assisted synthesis improve yield and reduce side products .

- Isomer selectivity : Maintaining pH <7 and using excess acetic acid favors the (E)-isomer over (Z)-isomer by stabilizing the conjugated system .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:1) tracks reaction progress .

Q. How can spectroscopic techniques be employed to confirm the structure and purity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR : and NMR identify aromatic protons (δ 7.2–8.1 ppm), thioxo groups (δ 180–190 ppm), and acetic acid protons (δ 3.8–4.2 ppm) .

- IR : Peaks at ~1700 cm (C=O), ~1250 cm (C-S), and ~1520 cm (NO) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 473.05) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Protect from light and moisture by storing in amber vials under inert gas (argon) at -20°C .

- Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) monitor hydrolytic cleavage of the thioxothiazolidinone ring via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., PPAR-γ for antidiabetic activity) using the compound’s 3D structure .

- MD simulations : GROMACS assesses stability in aqueous environments by analyzing RMSD and hydrogen-bonding patterns .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Comparative bioassays : Standardize assays (e.g., MTT for cytotoxicity, IC for enzyme inhibition) using reference compounds like rosiglitazone .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-methyl-2-nitrophenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Pool data from independent studies and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability .

Q. How can E/Z isomerism during synthesis be controlled or characterized?

- Methodological Answer :

- Chromatographic separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate isomers .

- Kinetic control : Lower reaction temperatures (0–5°C) and shorter reaction times (<2 hours) favor the (E)-isomer by minimizing thermodynamic equilibration .

- X-ray crystallography : Resolve isomer configuration via single-crystal diffraction .

Q. What purification techniques ensure high yields and scalability for academic research?

- Methodological Answer :

- Recrystallization : Use DMF/ethanol (1:3) to remove unreacted starting materials .

- Flash chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the product .

- Continuous flow reactors : Microreactors with immobilized catalysts enable gram-scale synthesis while maintaining >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.